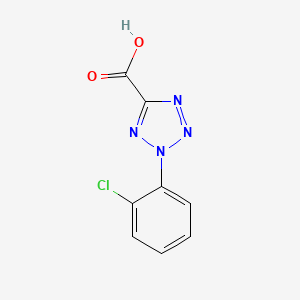
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid
説明
“2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid” is a chemical compound. Based on its name, it likely contains a tetrazole ring, a carboxylic acid group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a tetrazole ring, a carboxylic acid group, and a chlorophenyl group .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, related compounds such as ketamine undergo various reactions. For example, cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with acidic ionic liquid. Oxidation of the alkene gives the corresponding hydroxy ketone intermediate. The imination of this intermediate and rearrangement of the obtained imine finally produces ketamine .
科学的研究の応用
Crystal Structure and Docking Studies :
- Tetrazole derivatives, including 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, have been analyzed using X-ray crystallography, revealing their molecular structure and interactions. These studies are crucial for understanding the orientation and interaction of molecules within active sites of enzymes, such as cyclooxygenase-2, potentially aiding in the development of COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Functionalization :
- Tetrazoles, including the subject compound, are used in organic chemistry as intermediates for synthesizing other heterocycles. They also serve as activators in oligonucleotide synthesis and are important in drug design due to their bioisosterism to carboxylic acids and amides, offering metabolic stability and beneficial physicochemical properties (Roh, Vávrová, & Hrabálek, 2012).
Coordination Chemistry :
- Tetrazole-based carboxylic acids, including derivatives of this compound, are used as ligands in metal-organic frameworks (MOFs), leading to the formation of functional materials with novel topologies. These compounds find applications in areas such as catalysis, gas storage, and separation technologies (Yang et al., 2022).
Synthesis of Monomers and Polymers :
- Alkylation studies of tetrazoles, including variants of the subject compound, have been conducted to develop precursors for monomers used in polymer synthesis. These findings are significant for creating new materials with specific properties (Egorov, Ishchenko, & Alikberov, 2020).
Medicinal Chemistry :
- Tetrazoles, such as this compound, are used as bioisosteric replacements for carboxylic acids in drug design. This application is vital in enhancing the pharmacokinetic and pharmacodynamic properties of drugs, as well as in improving their metabolic stability (Herr, 2002).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as indole-2-carboxylic acid derivatives, have been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of these compounds was observed to chelate with two Mg2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been reported to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some studies suggesting that this compound may act as an inhibitor for certain enzymes, thereby affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the stability of this compound can be influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to affect cellular function, potentially leading to alterations in cell metabolism and viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux, leading to changes in the levels of metabolites within cells. For example, it may inhibit specific enzymes in the metabolic pathway, resulting in the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes or interact with mitochondrial proteins. The localization of this compound within cells can affect its activity and the overall cellular response to this compound .
特性
IUPAC Name |
2-(2-chlorophenyl)tetrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEALLFQYQSFVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



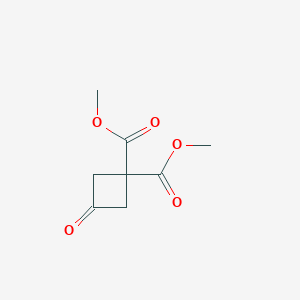
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
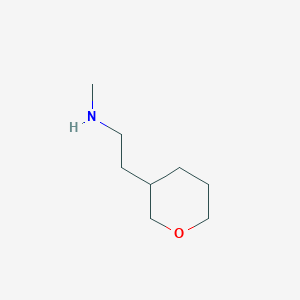
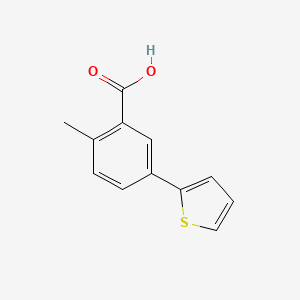



![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)
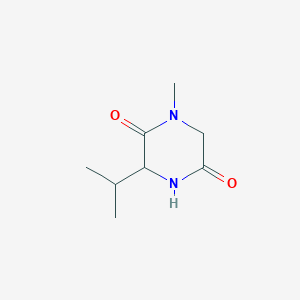
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)

![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
